1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that features a unique combination of cyclohexyl, pyrazole, and pyridine moieties
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the cell .
Mode of Action
It is suggested that the compound may interact with its targets through hydrophobic interactions .
Biochemical Pathways
Similar compounds have been found to affect various cellular processes, including cell division and protein synthesis .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been found to inhibit cell growth and induce cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s solubility, stability, and interaction with its targets .
Biochemical Analysis
Biochemical Properties
. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules in a cell. The nature of these interactions could be through hydrogen bonding or van der Waals forces .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-1H-pyrazole-4-carbaldehyde with appropriate reagents under controlled conditions.
Synthesis of the pyridine derivative: The pyrazole derivative is then reacted with a pyridine derivative to form the desired intermediate.
Coupling with cyclohexyl isocyanate: The final step involves coupling the intermediate with cyclohexyl isocyanate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-((6-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: Lacks the methyl group on the pyrazole ring.
1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)urea: Has a different substitution pattern on the pyridine ring.
1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)urea: The pyrazole ring is substituted at a different position.
Uniqueness
The uniqueness of 1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
1-cyclohexyl-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-22-12-14(11-20-22)16-8-7-13(9-18-16)10-19-17(23)21-15-5-3-2-4-6-15/h7-9,11-12,15H,2-6,10H2,1H3,(H2,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIYASUVADFMNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.